N-Hexanoyl-NBD-galactosylceramide
Description
Contextualization of Fluorescent Glycosphingolipid Probes in Biomedical Research
Fluorescent glycosphingolipid probes are indispensable tools in modern biomedical research, enabling the direct observation of lipid dynamics and their roles in various cellular processes. nih.govnih.gov Glycosphingolipids are integral components of cell membranes and are involved in a multitude of physiological functions. nih.gov However, studying their behavior in living cells has been challenging due to the lack of suitable probes. nih.gov The development of fluorescently labeled glycosphingolipids has revolutionized the field by allowing researchers to visualize their trafficking, metabolism, and localization within cellular compartments in real-time. nih.govyoutube.com
These probes are typically synthesized by attaching a fluorescent dye to a native glycosphingolipid molecule. nih.gov The choice of fluorophore is critical and is often based on factors such as brightness, photostability, and minimal perturbation to the natural behavior of the lipid. youtube.com By using techniques like fluorescence microscopy, researchers can track the movement of these probes and gain insights into the complex pathways of lipid metabolism and the organization of membrane microdomains, often referred to as lipid rafts. nih.govnih.gov
Rationale for Utilizing N-Hexanoyl-NBD-galactosylceramide in Cellular and Molecular Investigations
This compound, also known as C6-NBD-galactosylceramide, is specifically designed for studying the intracellular localization and metabolism of galactosylceramide. medchemexpress.combiomol.com The NBD group provides the necessary fluorescence for detection, with excitation and emission maxima typically around 466 nm and 536 nm, respectively, rendering it visible in the green fluorescent spectrum. medchemexpress.com
A key advantage of using a short-chain ceramide analog like the C6 version is its ready uptake by cells. focusbiomolecules.com Once inside the cell, it serves as a substrate for enzymes involved in sphingolipid metabolism. For instance, it can be metabolized by neutral β-glycosylceramidase (GCase), an enzyme implicated in Gaucher disease. medchemexpress.com Furthermore, its precursor, C6-NBD-ceramide, is known to rapidly accumulate in the Golgi apparatus, a central organelle for lipid sorting and processing. medchemexpress.comnih.govnih.gov This property makes this compound and its related compounds valuable for investigating Golgi function and the biosynthesis of more complex sphingolipids. focusbiomolecules.comnih.gov
Studies have utilized this compound to explore the metabolic fate of galactosylceramide. For example, research has shown that while its counterpart, NBD-glucosylceramide, is readily metabolized to ceramide and free fatty acids, this compound is metabolized to a much lesser extent. nih.gov This differential metabolism provides insights into the substrate specificities of the enzymes involved. The compound has also been instrumental in studying diseases like Krabbe disease, which is characterized by a deficiency in the enzyme galactosylceramidase that breaks down galactosylceramide. biomol.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C36H59N5O11 | abcam.combiomol.com |
| Molecular Weight | 737.9 Da | abcam.com |
| Purity | >98% | abcam.comsigmaaldrich.com |
| Appearance | Solid | biomol.com |
| Solubility | Soluble in Chloroform:Methanol (5:1) and Methanol | biomol.com |
| Excitation Wavelength | ~466 nm | medchemexpress.com |
| Emission Wavelength | ~536 nm | medchemexpress.com |
Properties
Molecular Formula |
C36H59N5O11 |
|---|---|
Molecular Weight |
738 |
Appearance |
Unit:100ugSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C6:0-NBD-beta-D-Galactosylsphingosine; N-C6:0-NBD-Cerebroside |
Origin of Product |
United States |
Intracellular Dynamics and Subcellular Localization of N Hexanoyl Nbd Galactosylceramide
Mechanisms of Cellular Uptake and Internalization of N-Hexanoyl-NBD-galactosylceramide
The initial interaction of C6-NBD-GalCer with a cell begins at the plasma membrane, leading to its internalization through a series of regulated steps. The short-chain NBD-labeled lipid analogs are designed to readily partition into cellular membranes, initiating their journey into the cell's interior. biomol.comresearchgate.net
Endocytic Pathways Involved in this compound Uptake
Once inserted into the outer leaflet of the plasma membrane, C6-NBD-GalCer is internalized by the cell via endocytosis. rug.nl This process involves the budding of vesicles from the plasma membrane, engulfing the lipid and transporting it into the cell. Studies using human colon adenocarcinoma (HT29) cells have shown that after initial insertion at low temperatures, warming the cells to 37°C triggers the internalization of C6-NBD-GalCer. rug.nl
The endocytic pathway is a major route for the uptake of various extracellular and membrane-bound molecules. However, the subsequent sorting and destination of these molecules are highly specific. In the case of C6-NBD-GalCer, the endocytic route directs it towards the endosomal/lysosomal system, a fate it shares with other fluorescent sphingolipids like C6-NBD-sphingomyelin. rug.nl This trafficking decision is a critical sorting event, distinguishing it from the closely related C6-NBD-glucosylceramide, which is directed to the Golgi apparatus following endocytosis. rug.nl
Transmembrane Transport Mechanisms of this compound (e.g., flippases, floppases)
Transmembrane transporters such as flippases and floppases are essential for moving lipids between the two leaflets of a membrane bilayer, a critical step for metabolism and signaling. Flippases, which are members of the P4-type ATPase family, typically move lipids from the extracellular or luminal leaflet to the cytoplasmic leaflet. nih.gov
Research has identified specific flippases for other glycosphingolipids. For instance, ATP10D has been shown to be a flippase for NBD-glucosylceramide (NBD-GlcCer) at the plasma membrane. nih.gov Studies on ATP10D reveal that its recognition of lipids is highly dependent on the sugar headgroup, while the length of the fatty acyl chain is less critical. nih.gov This specificity strongly implies that different transporters are responsible for the transmembrane movement of glucosylceramide versus galactosylceramide. While the general mechanism of flippase-mediated transport is established, the specific flippase responsible for translocating this compound remains to be definitively identified.
Trafficking Pathways and Organelle Distribution of this compound
Following internalization, C6-NBD-GalCer is subjected to a rigorous sorting process that determines its ultimate subcellular destination. This sorting is not random and demonstrates the cell's ability to distinguish between closely related lipid structures.
Golgi Apparatus Trafficking of this compound
The Golgi apparatus is a central sorting station for both proteins and lipids, where they undergo modification and are packaged for delivery to other organelles. nih.govnih.gov Many sphingolipid analogs, including NBD-C6-ceramide, are rapidly transported to the Golgi after entering the cell. nih.gov However, a key finding in the study of C6-NBD-GalCer trafficking is its conspicuous absence from the Golgi apparatus. rug.nl
In comparative studies using HT29 cells, it was demonstrated that while C6-NBD-glucosylceramide prominently accumulates in the Golgi, C6-NBD-galactosylceramide does not. rug.nl This indicates a crucial sorting step occurs early in the endocytic pathway that diverts C6-NBD-GalCer away from the Golgi-bound route. This differential trafficking highlights the high fidelity of the cell's lipid sorting machinery, which can distinguish between the glucose and galactose epimers. It is noteworthy, however, that some studies suggest endogenous, long-chain galactosylceramide does co-localize with proteins known to be in the Golgi, suggesting that the fluorescent analog's trafficking may not perfectly replicate that of the native molecule under all conditions. nih.gov
Endosomal and Lysosomal Localization of this compound
Instead of being transported to the Golgi, C6-NBD-GalCer is routed along the endocytic pathway to the endosomal and lysosomal systems. rug.nl This pathway is responsible for processing and degrading molecules taken up from the extracellular environment. The trafficking is regulated by a complex interplay of small GTPases, phosphoinositides, and calcium signaling, which define the identity and maturation of endosomal compartments. nih.gov
The localization of C6-NBD-GalCer within this pathway was demonstrated by its co-localization with markers that trace the endosomal/lysosomal route. rug.nl This destination implies that the fluorescent lipid is ultimately targeted for degradation. Lysosomes contain a host of hydrolytic enzymes, including those responsible for breaking down sphingolipids, such as sphingomyelinases. mdpi.com The delivery of C6-NBD-GalCer to this compartment concludes its intracellular journey.
Plasma Membrane Insertion and Lateral Diffusion of this compound
The journey of C6-NBD-GalCer begins with its insertion into the plasma membrane. Due to the NBD group and the short C6 acyl chain, the molecule can spontaneously partition into the outer leaflet of the cell membrane from the extracellular medium. biomol.comnih.gov This step is often initiated experimentally by incubating cells with the lipid at low temperatures (e.g., 2°C) to allow insertion while inhibiting the energy-dependent process of endocytosis. rug.nl
Once embedded in the plasma membrane, the lipid is subject to lateral diffusion within the plane of the membrane. Upon raising the temperature to physiological levels (37°C), the lipid is then captured by the endocytic machinery for internalization. rug.nl While some sphingolipid analogs can be metabolized directly at the plasma membrane, this has not been shown to be a major fate for C6-NBD-GalCer, whose primary path is internalization. rug.nlnih.gov
Data Tables
Table 1: Differential Intracellular Sorting of C6-NBD-Sphingolipids in HT29 Cells
This table summarizes the distinct trafficking pathways and final destinations of different NBD-labeled sphingolipids after being internalized from the plasma membrane in undifferentiated HT29 cells.
| Lipid Analog | Transport to Golgi Apparatus | Primary Destination |
| N-Hexanoyl-NBD-gluco sylceramide | Yes | Golgi Apparatus |
| N-Hexanoyl-NBD-galacto sylceramide | No | Endosomal/Lysosomal System |
| C6-NBD-Lactosylceramide | No | Endosomal/Lysosomal System |
| C6-NBD-Sphingomyelin | No | Endosomal/Lysosomal System |
| Data sourced from Kok, J. W., et al. (1991). rug.nl |
Table 2: Physicochemical Properties of this compound (C6-GalCer)
This table provides key technical details for the this compound compound.
| Property | Value |
| Synonyms | C6-NBD-GalCer, NBD Galactosylceramide (d18:1/6:0) |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ |
| Molecular Weight | 737.9 Da |
| Purity | >98% |
| Appearance | An oil or solid |
| Fluorescence | Excitation: ~466 nm / Emission: ~539 nm |
| Data sourced from Abcam and Cayman Chemical. biomol.combiomol.comabcam.com |
Interactions of N Hexanoyl Nbd Galactosylceramide with Cellular Membrane Microdomains
Association of N-Hexanoyl-NBD-galactosylceramide with Lipid Rafts and Detergent-Resistant Membranes
The parent molecule, galactosylceramide, is a well-established component of specialized membrane microdomains known as lipid rafts. thermofisher.com These platforms are enriched in cholesterol and sphingolipids and are involved in various cellular processes, including signal transduction. nih.govresearchgate.net One of the defining characteristics of lipid rafts is their insolubility in cold non-ionic detergents, such as Triton X-100. researchgate.netresearchgate.net This property allows for their isolation as detergent-resistant membranes (DRMs). researchgate.netcaymanchem.com
Experimental evidence has demonstrated that membrane domains containing GalCer are highly resistant to Triton X-100 solubilization, confirming its association with these raft structures. nih.gov As a fluorescent analog, this compound is designed to mimic the behavior of endogenous GalCer. It is therefore used to track the incorporation and dynamics of galactosylceramides within lipid rafts. caymanchem.com By observing the fluorescence of C6-NBD-GalCer, researchers can visualize its partitioning into these ordered domains, providing a method to study the structure and function of GalCer-enriched microdomains in living cells. While the short acyl chain and the NBD moiety can influence its exact partitioning behavior compared to its natural counterpart, it remains a valuable probe for investigating the dynamics of sphingolipid-rich domains. nih.gov
Role of this compound in Modulating Membrane Fluidity and Organization
The primary role of this compound is not to actively modulate the physical properties of the bulk membrane, but rather to serve as a sensitive reporter of the local lipid environment. nih.govnih.gov As an extrinsic probe, it provides information on membrane organization, fluidity, and polarity through changes in its fluorescent properties. bohrium.comnih.gov The NBD fluorophore is particularly sensitive to its surroundings; its fluorescence lifetime, quantum yield, and emission spectrum are altered by the polarity and packing of neighboring lipid molecules. nih.govnih.gov
For instance, a shift in the NBD's emission spectrum or a change in its fluorescence lifetime can indicate its translocation between different membrane domains, such as moving from a fluid, liquid-disordered (Ld) phase to a more rigid and packed liquid-ordered (Lo) phase, which is characteristic of lipid rafts. nih.gov However, it is crucial to acknowledge that the introduction of any extrinsic probe, including C6-NBD-GalCer, can potentially induce minor perturbations in the membrane's structure. bohrium.com The bulky NBD group and the short C6 acyl chain prevent the molecule from behaving identically to endogenous galactosylceramide with its typically long acyl chains. nih.gov Despite this, it provides invaluable qualitative and semi-quantitative data on membrane organization.
| Fluorescence Parameter | Change | Interpretation of Local Membrane Environment |
|---|---|---|
| Fluorescence Lifetime (τ) | Increase | More ordered, less polar (e.g., liquid-ordered phase) |
| Decrease | More disordered, more polar (e.g., liquid-disordered phase) | |
| Emission Maximum (λmax) | Blueshift (to shorter wavelength) | Less polar, more hydrophobic environment |
| Redshift (to longer wavelength) | More polar, hydrated environment | |
| Fluorescence Intensity/Quantum Yield | Increase | More rigid, protected from quenching (e.g., inside a bilayer) |
| Decrease | Less rigid, exposed to quenchers (e.g., aqueous phase) |
Influence of Lipid Environment on this compound Behavior
The behavior and distribution of this compound are profoundly influenced by the surrounding lipid composition, particularly the presence of cholesterol. Cholesterol is a critical organizing component of lipid rafts and has a significant impact on the phase behavior of sphingolipids. nih.gov
Studies using atomic force microscopy on model membranes containing the parent molecule, GalCer, have shown that cholesterol dramatically alters the microstructure of GalCer-rich domains. nih.gov In bilayers composed of GalCer and a fluid phosphocholine, the addition of cholesterol reduces the miscibility between the two lipids, promoting the formation of more defined, solid-phase GalCer domains. nih.gov Monolayer studies have quantified this interaction, demonstrating that cholesterol exerts a significant condensing effect on GalCer derivatives that are in a liquid-expanded state, making the membrane more tightly packed. nih.gov
The fluorescence of this compound directly reflects these environmental changes. Its fluorescence lifetime has been shown to differ significantly depending on the membrane phase. For example, NBD-labeled lipids exhibit a longer fluorescence lifetime in the liquid-ordered (Lo) phase, which is rich in cholesterol and sphingomyelin, compared to the more fluid liquid-disordered (Ld) phase. nih.gov Furthermore, the excitation and emission maxima of NBD-labeled lipids can shift depending on the specific lipid composition of the membrane, such as in vesicles composed of dioleoylphosphatidylcholine (DOPC). caymanchem.com This sensitivity allows researchers to use C6-NBD-GalCer to map the distribution of different lipid phases and assess how factors like cholesterol concentration affect the organization and integrity of galactosylceramide-containing domains within the membrane.
| Parameter | Observation in the Presence of Cholesterol | Research Finding |
|---|---|---|
| Domain Formation | Promotes phase separation and formation of distinct GalCer domains | Increases immiscibility between GalCer and fluid phospholipids. nih.gov |
| Membrane Packing | Induces a strong condensing effect on GalCer films | Reduces the mean molecular area in monolayer studies. nih.gov |
| Probe Fluorescence | Increases the fluorescence lifetime of NBD-lipids | Indicates partitioning into a more rigid, liquid-ordered (Lo) phase. nih.gov |
| Domain Microstructure | Alters the size and shape of GalCer domains | Affects the surface area to perimeter ratio of solid-phase domains. nih.gov |
N Hexanoyl Nbd Galactosylceramide in Glycosphingolipid Metabolism Research
Elucidation of Glycosyltransferase Activity Using N-Hexanoyl-NBD-galactosylceramide as a Substrate
Glycosyltransferases are enzymes responsible for attaching sugar moieties to lipids and proteins. In GSL synthesis, specific glycosyltransferases build the glycan chains, and fluorescent lipid acceptors are crucial for studying their function. While N-Hexanoyl-NBD-ceramide is more commonly used as the initial acceptor to measure the activity of enzymes like glucosylceramide synthase (GCS) or galactosylceramide synthase, the principle extends to the study of further glycosylation steps where this compound itself can act as a substrate for enzymes that add subsequent sugars. nih.govnih.gov
Researchers utilize N-Hexanoyl-NBD-ceramide (C6-NBD-Cer), a precursor, to measure the activity of galactosyltransferases. For instance, the activity of a glycolipid synthase from Bacteroides fragilis that produces α-galactosylceramide was characterized using C6-NBD-Cer as the acceptor substrate and UDP-Galactose as the sugar donor. nih.gov The enzyme-catalyzed reaction results in the formation of fluorescent this compound, which can be separated from the unreacted substrate by techniques like High-Performance Liquid Chromatography (HPLC) and quantified using a fluorescence detector. nih.gov
This method allows for detailed biochemical characterization of the enzyme, including its optimal pH, temperature, and kinetic parameters. nih.gov Studies have shown that the enzyme from B. fragilis is a non-processive glycosyltransferase that shows a preference for UDP-Galactose over other sugar donors and functions optimally at a pH of 7.3 and between 30-35°C. nih.gov The specific activity of this α-galactosylceramide synthase was determined by monitoring the formation of the NBD-labeled product over time. nih.gov
The table below summarizes typical conditions used in a glycosyltransferase assay that produces this compound.
| Parameter | Condition | Source |
| Enzyme Source | Purified α-Galactosylceramide Synthase (from B. fragilis) | nih.gov |
| Acceptor Substrate | N-Hexanoyl-NBD-ceramide (Cer-NBD) | nih.govresearchgate.net |
| Substrate Conc. | 25 µM | nih.govresearchgate.net |
| Donor Substrate | UDP-Galactose (UDP-Gal) | nih.govresearchgate.net |
| Donor Conc. | 1.25 mM | nih.govresearchgate.net |
| Buffer | 50 mM Phosphate or Tris buffer, 150 mM NaCl | nih.govresearchgate.net |
| pH | 7.5 | nih.govresearchgate.net |
| Temperature | 37°C | nih.govresearchgate.net |
| Detection Method | HPLC with fluorescence detector | nih.gov |
Monitoring Glycosidase Activities with this compound
Glycosidases are enzymes that cleave sugar moieties from glycoconjugates. The degradation of GSLs occurs in the lysosomes, where specific glycosidases sequentially remove sugar residues. This compound serves as a direct substrate for galactosylceramidase (or galactocerebrosidase), the enzyme responsible for hydrolyzing galactosylceramide into galactose and ceramide. caymanchem.comnih.gov
Using C6-NBD-GalCer, the activity of this enzyme can be monitored by measuring the appearance of the fluorescent product, N-Hexanoyl-NBD-ceramide, or the disappearance of the fluorescent substrate. The substrate and product can be separated using thin-layer chromatography (TLC) and quantified by fluorometry. nih.gov This assay provides a sensitive method for determining enzyme activity in cell lysates or purified enzyme preparations. nih.gov It is important to note that NBD-containing lipids can be sensitive to light, and careful handling and the use of appropriate standards are necessary for accurate quantification. nih.gov
This technique is analogous to assays developed for other GSL-degrading enzymes, such as the fluorometric assay for glucocerebrosidase, which uses NBD-glucosylceramide. nih.govscispace.com The ability to measure glycosidase activity is fundamental for diagnosing enzymatic deficiencies that lead to metabolic disorders.
Investigation of Lipid Storage Disorders and Metabolic Perturbations via this compound Tracing
Lipid storage diseases are a class of inherited metabolic disorders characterized by the harmful accumulation of lipids in cells due to defects in the enzymes required for their breakdown. nih.gov this compound is a valuable tool for studying these conditions, particularly Krabbe disease. caymanchem.com
Krabbe disease, also known as globoid cell leukodystrophy or galactosylceramide lipidosis, is a devastating neurological disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase. nih.gov This deficiency leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine, which damages myelin-producing cells (oligodendrocytes) in the nervous system. caymanchem.comnih.gov
By introducing C6-NBD-GalCer to cultured cells, such as skin fibroblasts from patients, researchers can trace its metabolism and directly assess the residual activity of galactocerebrosidase in situ. scispace.com In cells from healthy individuals, the fluorescent substrate is efficiently hydrolyzed in the lysosomes. However, in cells from patients with Krabbe disease, the hydrolysis is impaired, leading to the accumulation of C6-NBD-GalCer. This provides a functional measure of the metabolic defect.
This approach is similar to studies of Gaucher disease, where a radioactive short-chain glucosylceramide analog was used to correlate residual glucocerebrosidase activity with the disease genotype in cultured fibroblasts. scispace.com A clear difference in the ability to hydrolyze the substrate was observed between normal cells and cells from patients with different types of Gaucher disease. scispace.com A similar strategy using C6-NBD-GalCer allows for the functional characterization of different mutations causing Krabbe disease and can be used to evaluate the efficacy of potential therapeutic strategies, such as enzyme replacement or gene therapy, by measuring the restoration of metabolic activity.
The table below illustrates how residual enzyme activity can differ in lipid storage diseases, based on data from a study on Gaucher disease using a similar substrate.
| Cell Type/Genotype | Residual Enzyme Activity (% of Normal) | Source |
| Normal | 100% | scispace.com |
| Gaucher Disease (Type 1) | ~10-15% | scispace.com |
| Gaucher Disease (Type 2/3) | <5% | scispace.com |
Applications of N Hexanoyl Nbd Galactosylceramide in Cell Biology Investigations
Studies on Cellular Adhesion and Cell-Cell Interactions Using N-Hexanoyl-NBD-galactosylceramide
Galactosylceramides are known to be involved in cell-cell recognition and adhesion, in part through carbohydrate-carbohydrate interactions between apposed membranes. nih.gov The use of this compound allows for the direct visualization of these lipids in membrane domains involved in such interactions.
Research has shown that glycosphingolipids can form "glycosynapses," which are specialized membrane domains that facilitate cell-cell communication. nih.gov While direct studies specifically detailing the use of this compound in cellular adhesion are not extensively reported in the provided results, the foundational role of its parent molecule, galactosylceramide, in cell agglutination and intracellular communication is well-established. biomol.comcaymanchem.com For instance, galactosylceramide is a major component of the myelin sheath, where it contributes to the structural integrity and interactions between myelin layers. biomol.comnih.govcaymanchem.com
In the context of the immune system, fluorescently labeled α-galactosylceramide (a structural variant) has been used to study its uptake by dendritic cells and the subsequent interaction with invariant natural killer T (iNKT) cells. nih.gov These studies revealed that certain dendritic cell subsets more efficiently incorporate the lipid, which is crucial for initiating an immune response. nih.gov This suggests that fluorescent analogs like this compound are powerful tools for dissecting the roles of specific lipids in the complex interplay between different cell types.
Table 1: Research Findings on Galactosylceramide Analogs in Cell Interactions
| Research Focus | Cell Types Investigated | Key Findings | Reference |
| Myelin Sheath Interactions | Oligodendrocytes | Galactosylceramide and sulfatide participate in carbohydrate-carbohydrate interactions between apposed membranes. | nih.gov |
| Immune Cell Interaction | Dendritic Cells, iNKT Cells | CD8(+) dendritic cells preferentially incorporate fluorescently labeled α-galactosylceramide, leading to efficient iNKT cell stimulation. | nih.gov |
| General Biological Activities | Various | Cerebrosides (galactosylceramides) are involved in cell agglutination and intracellular communication. | biomol.comcaymanchem.com |
Probing Mechanisms of Apoptosis and Cell Viability with this compound
The parent family of molecules, ceramides, are well-known mediators of apoptosis (programmed cell death). Studies utilizing short-chain ceramide analogs, such as N-hexanoylsphingosine (C6-ceramide), have been pivotal in understanding these pathways. While this compound is a glycosylated form, research on its ceramide backbone provides critical insights.
For example, treatment of human neuroepithelioma cells (CHP-100) with C6-ceramide induces apoptosis. nih.govnih.gov Interestingly, this process is associated with the accumulation of endogenous long-chain ceramides. nih.gov However, inhibiting the synthesis of this long-chain ceramide did not prevent apoptosis, indicating that the exogenously added short-chain C6-ceramide itself is the primary trigger in this experimental model. nih.gov
Furthermore, cells can attempt to evade ceramide-induced apoptosis by converting the ceramide into less toxic glucosylceramides. nih.gov When this conversion was blocked, the apoptotic effect of C6-ceramide was significantly enhanced. nih.gov This highlights a cellular defense mechanism and a potential point for therapeutic intervention. Although these studies used the non-galactosylated form, the principles of how short-chain sphingolipids are metabolized and influence cell fate are relevant to understanding the potential roles of this compound. The fluorescent NBD tag on this compound would allow for the visualization of its uptake and subcellular localization during these apoptotic processes. biomol.comcaymanchem.com
Table 2: Research Findings on Ceramide Analogs in Apoptosis
| Compound | Cell Line | Effect | Key Finding | Reference |
| N-hexanoylsphingosine (C6-Cer) | CHP-100 Human Neuroepithelioma | Induces apoptosis | Apoptosis is triggered by C6-Cer itself, not the resulting accumulation of endogenous long-chain ceramides. | nih.gov |
| N-hexanoylsphingosine (C6-Cer) | CHP-100 Human Neuroepithelioma | Induces apoptosis | Cells attempt to escape apoptosis by converting C6-Cer to glucosylceramide; inhibiting this potentiates apoptosis. | nih.gov |
Analysis of Exosome and Microvesicle Biogenesis and Content with this compound
Extracellular vesicles (EVs), including exosomes and microvesicles, are critical for intercellular communication. Their lipid composition is crucial for their formation and function. The biogenesis of a subset of exosomes, specifically the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), is known to be dependent on ceramide. nih.govmdpi.com
The enzyme neutral sphingomyelinase can generate ceramide within endosomal membranes. nih.gov The unique cone shape of the ceramide molecule is thought to induce the negative membrane curvature required for the inward budding of the endosomal membrane to form ILVs. nih.gov These ILVs are then released as exosomes when the MVB fuses with the plasma membrane.
Given that this compound is a fluorescent analog of a major membrane lipid, it is a highly suitable probe for studying the sorting of lipids into EVs. By labeling cells with this compound, researchers can track its incorporation into MVBs and its subsequent release in exosomes. This allows for the investigation of the mechanisms that control lipid sorting into EVs and how the lipid composition of EVs influences their biological activity. While the search results highlight the role of ceramide in exosome biogenesis, the use of fluorescent glycosphingolipid analogs like this compound is a logical extension for visualizing and dissecting these pathways in real-time.
Table 3: Role of Sphingolipids in Exosome Biogenesis
| Lipid/Enzyme | Location of Action | Proposed Role in Exosome Biogenesis | Reference |
| Ceramide | Endosomal Membrane | Induces negative membrane curvature, promoting the formation of intraluminal vesicles (ILVs). | nih.gov |
| Neutral Sphingomyelinase 2 | Endosomal Membrane | Generates ceramide, initiating the lipid-based mechanism for exosome formation. | nih.gov |
| Acid Sphingomyelinase | Cell Membrane / Lysosomes | Contributes to ceramide-enriched microdomains involved in microvesicle and exosome formation. | mdpi.com |
Advanced Methodologies Employing N Hexanoyl Nbd Galactosylceramide
High-Resolution Fluorescence Microscopy Techniques (e.g., STED, SIM, Single-Molecule Imaging) for N-Hexanoyl-NBD-galactosylceramide Imaging
The fluorescent properties of C6-NBD-GalCer make it a candidate for high-resolution microscopy techniques that surpass the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale precision. These methods are pivotal for understanding the spatial organization of lipids within complex membrane architectures.
Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) are two leading super-resolution techniques. In principle, these methods could visualize the distribution of C6-NBD-GalCer in specific membrane domains, such as lipid rafts, or track its movement through organelles like the Golgi apparatus and endosomes. However, the practical application of these techniques can be limited by the photophysical properties of the NBD fluorophore. In one study attempting to use SIM for imaging, the C6-NBD-GalCer probe was found to bleach rapidly under the required laser illumination, which presented a significant setback for achieving high-quality super-resolution images. eur.nl
Single-Molecule Imaging allows for the tracking of individual fluorescent molecules, providing detailed insights into their diffusion dynamics within the plasma membrane. This technique can reveal whether a lipid is freely diffusing, confined within a small domain, or undergoing directed motion. While powerful for studying lipid behavior, specific studies detailing the single-molecule tracking of C6-NBD-GalCer are not prominent in the literature. The general approach, however, has been successfully used to visualize the nanodomain organization of other glycosphingolipids, such as the ganglioside GM1. researchgate.net The application of this method to C6-NBD-GalCer could potentially elucidate its mobility and residence time within specific membrane environments.
Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Applications with this compound
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. The NBD fluorophore on C6-NBD-GalCer allows cells that have incorporated the lipid to be detected and quantified based on their fluorescence intensity.
This methodology is particularly useful for studying lipid uptake and transport. For instance, fluorescence microscopy and flow cytometry can be used to visualize and quantify the transfer of fluorescently labeled lipids from liposomes into cell membranes. csic.esresearchgate.net Studies have used this approach to show that short-chain sphingolipids can preferentially insert into tumor cell membranes, a process that can be monitored quantitatively across large cell populations. researchgate.net Flow cytometry has also been employed to assess cellular responses related to ceramide metabolism, such as verifying apoptosis by measuring DNA fragmentation in cells where metabolic pathways involving glycosphingolipids have been pharmacologically altered. nih.gov
Fluorescence-Activated Cell Sorting (FACS) is an extension of flow cytometry that adds the capability to physically isolate specific cell populations. Using C6-NBD-GalCer, cells could be sorted based on their capacity to uptake, metabolize, or transport the lipid. For example, a researcher could separate cells with high fluorescence (indicating high uptake or accumulation) from those with low fluorescence. These sorted populations can then be subjected to further biochemical or genetic analysis to identify the proteins and pathways responsible for the observed differences in lipid handling.
Quantitative Spectroscopic Analyses (e.g., FRET, FCS) of this compound Dynamics
Quantitative spectroscopic methods provide dynamic information about molecular interactions, concentrations, and mobility in living cells.
Förster Resonance Energy Transfer (FRET) is a technique that measures the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. When C6-NBD-GalCer (which can act as a FRET donor) is in close proximity (1-10 nm) to another molecule labeled with an acceptor fluorophore, FRET can occur. This allows for the investigation of direct molecular interactions. For example, FRET could be used to study the co-localization and potential binding of C6-NBD-GalCer with specific membrane proteins or other lipid species within nanodomains.
Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes the fluctuations in fluorescence intensity within a microscopic observation volume (typically ~1 femtoliter). These fluctuations are caused by labeled molecules, such as C6-NBD-GalCer, diffusing in and out of the volume. By analyzing the correlation of these fluctuations over time, FCS can determine the average number of fluorescent molecules in the volume (concentration) and their diffusion coefficient (mobility). This method has been used to reveal that other sphingolipids, like sphingomyelin, can be transiently trapped in cholesterol-dependent nanodomains with very short residence times. science.gov Applying FCS to C6-NBD-GalCer could provide quantitative data on its diffusion dynamics and organization within live cell membranes.
Biochemical Fractionation and Lipid Extraction Methodologies Utilizing this compound
C6-NBD-GalCer serves as an invaluable fluorescent tracer for biochemical studies of sphingolipid metabolism and trafficking. Its distinct structure allows it to be distinguished from endogenous lipids, and its fluorescence provides a sensitive means of detection.
The typical experimental workflow involves incubating cells with C6-NBD-GalCer, allowing it to be processed by cellular enzymes. Following incubation, total lipids are extracted from the cells, often using a classic protocol such as the Bligh-Dyer method for total lipid extraction and purification. nih.gov Once extracted, the lipid mixture is separated using chromatographic techniques.
Thin-Layer Chromatography (TLC) is a widely used method to separate C6-NBD-GalCer from its potential metabolites, such as NBD-C6-glucosylceramide (NBD-C6-GlcCer) and NBD-C6-sphingomyelin (NBD-C6-SM). nih.gov The separated fluorescent lipid spots on the TLC plate can be visualized under UV light and quantified by scraping the silica (B1680970) and measuring the fluorescence in a fluorimeter. uva.nl
High-Performance Liquid Chromatography (HPLC) offers a more quantitative and reproducible method for separating and analyzing fluorescent lipid analogs. researchgate.net Reverse-phase HPLC can effectively separate the parent lipid from its metabolites, and the eluting compounds are detected by a fluorescence detector. researchgate.net This approach has been used to create sensitive, cell-based assays to measure the activity of enzymes like glucosylceramide synthase by quantifying the conversion of NBD C6-ceramide to NBD C6-glucosylceramide. nih.gov C6-NBD-GalCer itself is often used as a chemical standard in these analyses to ensure accurate identification and quantification. nih.govnih.govuva.nl
These fractionation and extraction methodologies allow researchers to map the metabolic fate of galactosylceramide and understand how its conversion and transport are affected by cellular conditions or pharmacological agents. nih.gov
Data Tables
Table 1: Methodologies and Research Findings for this compound
| Methodology | Application | Key Research Finding | Citations |
|---|---|---|---|
| High-Resolution Microscopy | Visualizing subcellular lipid distribution. | The NBD fluorophore is susceptible to rapid photobleaching, which can be a significant challenge for super-resolution techniques like SIM. | eur.nl |
| Flow Cytometry | Quantifying cellular uptake and lipid transfer. | Enables high-throughput measurement of lipid incorporation into cell membranes from delivery vehicles like liposomes. | csic.esresearchgate.net |
| FACS | Sorting cell populations. | Allows for the physical separation of cells based on their fluorescence intensity, which correlates with lipid uptake or accumulation. | nih.gov |
| Biochemical Fractionation | Tracing metabolic pathways. | Used as a fluorescent tracer to monitor enzymatic conversion to other glycosphingolipids after cell lysis and lipid extraction. | nih.govresearchgate.net |
| TLC / HPLC | Separating and quantifying lipid species. | Serves as a fluorescent standard and tracer to separate and measure levels of the parent lipid and its metabolites (e.g., NBD-GlcCer, NBD-SM). | nih.govuva.nlnih.gov |
Table 2: Compounds Mentioned in this Article
| Compound Name | Abbreviation / Common Name |
|---|---|
| This compound | C6-NBD-GalCer |
| N-Hexanoyl-NBD-glucosylceramide | C6-NBD-GlcCer |
| N-Hexanoyl-NBD-sphingomyelin | C6-NBD-SM |
| N-hexanoyl-D-erythro-sphingosine | C6-ceramide |
| Doxorubicin | Dox |
| Ganglioside GM1 | GM1 |
| Sphingomyelin | SM |
| Glucosylceramide | GlcCer |
| Galactosylceramide | GalCer |
| Cholesterol | |
| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol | D-threo-PDMP |
| Zosuquidar | |
| Tariquidar | |
| Tamoxifen |
Comparative Analysis and Validation of N Hexanoyl Nbd Galactosylceramide As a Proxy
Fidelity of N-Hexanoyl-NBD-galactosylceramide in Representing Native Galactosylceramide Behavior
A critical aspect of using a fluorescent analog is how faithfully it reproduces the behavior of the endogenous molecule. C6-NBD-GalCer is a biologically active derivative of galactosylceramide and has been widely used to study the intracellular localization and metabolism of GalCer. biomol.com Studies have indicated that NBD-labeled lipids, particularly those with short acyl chains, can mimic their natural counterparts effectively in many applications. abcam.com The small size of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is thought to have a minimal influence on the lipid's incorporation into cellular membranes and its subsequent biological functions. abcam.com
Intracellular Trafficking and Metabolism:
Research has shown that C6-NBD-GalCer is utilized in studies of sphingolipid metabolism, particularly in the context of Krabbe disease, a lysosomal storage disorder caused by a deficiency in the enzyme galactosylceramidase. biomol.com This implies that the NBD-labeled analog is recognized and processed by the cellular machinery involved in GalCer metabolism. However, it is important to note that the trafficking of NBD-labeled sphingolipids can be specific. For instance, in undifferentiated HT29 cells, C6-NBD-glucosylceramide is transported to the Golgi apparatus, while the closely related C6-NBD-galactosylceramide is not, highlighting a sorting mechanism that can differentiate between these two glycolipids. This specificity suggests that while the NBD tag is tolerated, the cell's sorting machinery can still distinguish subtle structural differences in the headgroup.
Incorporation into Membrane Domains:
Native galactosylceramides are known components of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol. The ability of C6-NBD-GalCer to partition into these domains is a key measure of its fidelity. While direct quantitative comparisons of raft partitioning between native GalCer and C6-NBD-GalCer are not extensively detailed in the available literature, the general understanding is that the biophysical properties of the short-chain analog may not perfectly replicate those of the long-chain native lipid. The shorter hexanoyl chain of C6-NBD-GalCer makes it more water-soluble than native GalCer, which could influence its partitioning into the highly ordered, tightly packed environment of lipid rafts.
Comparison of this compound with Other NBD-Labeled Lipids and Fluorescent Probes
The choice of a fluorescent probe is often dictated by its specific properties and the experimental context. C6-NBD-GalCer is frequently compared with other NBD-labeled lipids and alternative fluorescent probes.
Comparison with Other NBD-Labeled Sphingolipids:
The metabolism and trafficking of C6-NBD-GalCer can be contrasted with other NBD-labeled sphingolipids such as N-Hexanoyl-NBD-glucosylceramide (C6-NBD-GlcCer) and N-Hexanoyl-NBD-sphingomyelin (C6-NBD-SM). For example, in the human colon adenocarcinoma cell line HT29, C6-NBD-GlcCer is internalized and accumulates in the Golgi apparatus. In contrast, C6-NBD-SM is directed towards the endosomal/lysosomal system. As mentioned earlier, C6-NBD-GalCer shows distinct trafficking from C6-NBD-GlcCer in these cells, indicating that the sugar moiety plays a crucial role in determining the intracellular fate of these lipids.
Furthermore, studies have shown that C6-NBD-SM can be extensively degraded at the plasma membrane by neutral sphingomyelinase, whereas C6-NBD-GlcCer shows little to no hydrolysis or synthesis at this location. This highlights the differential susceptibility of these NBD-labeled lipids to plasma membrane-associated enzymes.
Comparison with Other Fluorescent Probes (e.g., BODIPY):
BODIPY (boron-dipyrromethene) dyes are another popular class of fluorophores used to label lipids. They offer several advantages over NBD, including generally higher fluorescence quantum yields and greater photostability. The transport and metabolism of labeled sphingolipids can be dependent on the attached fluorophore, and in some cases, significant differences have been observed in the metabolic products derived from homologous BODIPY- and NBD-labeled sphingolipids.
NBD-labeled sphingolipids, however, have higher rates of transfer through aqueous phases compared to their BODIPY-labeled counterparts. This property is advantageous for "back-exchange" experiments, where the probe is removed from the outer leaflet of the plasma membrane to specifically study internalized lipids.
| Property | NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | BODIPY (Boron-dipyrromethene) |
|---|---|---|
| Photostability | Lower | Higher |
| Fluorescence Quantum Yield | Generally lower | Generally higher |
| Environmental Sensitivity | Highly sensitive to solvent polarity | Less sensitive to solvent polarity |
| Aqueous Phase Transfer | Higher rate | Lower rate |
| Suitability for Back-Exchange | More suitable | Less suitable |
Methodological Challenges and Limitations in Interpreting this compound Data
Despite its utility, the use of C6-NBD-GalCer is associated with several methodological challenges and limitations that require careful consideration in experimental design and data interpretation.
Influence of the Short Acyl Chain:
The C6 hexanoyl chain makes the molecule more water-soluble than its long-chain native counterpart. This increased hydrophilicity can affect its partitioning between membranes and the aqueous phase, as well as its behavior within the membrane. For instance, the shorter chain may lead to a different packing behavior within the lipid bilayer and alter its interactions with neighboring lipids and proteins compared to native GalCer, which typically has much longer acyl chains (e.g., C18-C26). This can be a significant factor in studies of membrane domains and lipid-protein interactions.
Properties of the NBD Fluorophore:
The NBD group itself can introduce artifacts. It is a relatively large and polar moiety that can influence the local membrane environment. The NBD group of acyl chain-labeled lipids is known to "loop up" from the hydrophobic core of the membrane to the more polar interface region, particularly in fluid-phase membranes. This looping behavior can affect the lipid's interaction with other membrane components and may not be representative of the behavior of the unlabeled lipid.
Furthermore, the fluorescence of NBD is sensitive to its local environment, which can be both an advantage and a disadvantage. While this sensitivity can be exploited to probe membrane properties, it can also lead to artifacts if not properly controlled. For example, changes in fluorescence intensity may not solely reflect changes in probe concentration but could also be due to alterations in the local membrane environment.
Potential for Misinterpretation:
The combination of a short acyl chain and a polar fluorophore means that C6-NBD-GalCer may not always be a perfect mimic of native GalCer. Its distribution and metabolism might be altered, and it could potentially be routed through different intracellular pathways. Researchers must be cautious about over-interpreting data obtained with this analog and should, where possible, validate key findings using other methods, such as biochemical analysis of the native lipid.
| Challenge/Limitation | Description | Potential Impact on Data Interpretation |
|---|---|---|
| Short Acyl Chain (C6) | Increased water solubility compared to native GalCer. | Altered partitioning into lipid rafts and other membrane domains; may not fully mimic the packing of native GalCer. |
| NBD Fluorophore Looping | The NBD group can loop up to the membrane interface. | May alter interactions with other lipids and proteins; the probe's localization may not reflect that of the native lipid's acyl chain. |
| Environmental Sensitivity of NBD | NBD fluorescence is sensitive to local polarity and hydration. | Changes in fluorescence may not solely reflect concentration changes, leading to potential artifacts in imaging studies. |
| Metabolic Differences | The modified structure may be metabolized differently than native GalCer. | The observed metabolic pathways may not fully represent the fate of the endogenous lipid. |
Future Perspectives and Emerging Research Avenues for N Hexanoyl Nbd Galactosylceramide
Integration of N-Hexanoyl-NBD-galactosylceramide with Advanced Omics Technologies
The convergence of fluorescent lipid probes with high-throughput analytical techniques heralds a new era in lipidomics and related omics fields. The inherent fluorescent properties of this compound make it an ideal candidate for such integration, allowing for more dynamic and spatially resolved analyses of the lipidome.
Lipidomics: In the realm of lipidomics, which aims to quantify and characterize the entire complement of lipids within a biological system, this compound can be employed as a tracer to follow the metabolic flux of galactosylceramides. nih.gov While traditional lipidomics relies heavily on mass spectrometry (MS) for the identification and quantification of lipids, the use of fluorescently tagged lipids can provide complementary information. youtube.com For instance, coupling high-performance liquid chromatography (HPLC) with fluorescence detection allows for the sensitive tracking of NBD-labeled lipid metabolism. nih.gov This approach can be used to monitor the activity of enzymes involved in galactosylceramide metabolism in real-time and in a high-throughput manner.
Proteomics: In proteomics, this compound could potentially be used in conjunction with metabolic labeling strategies to identify proteins that interact with or are influenced by galactosylceramide metabolism. biorxiv.org By introducing the fluorescent lipid into cells, researchers can use techniques like fluorescence-activated cell sorting (FACS) to isolate cell populations with specific lipid metabolic profiles. Subsequent proteomic analysis of these sorted cells could reveal novel protein players in glycolipid pathways.
Table 1: Potential Applications of this compound in Omics
| Omics Field | Potential Application of this compound | Expected Outcome |
| Lipidomics | Tracing metabolic pathways of galactosylceramides in living cells. | Dynamic information on enzyme kinetics and lipid trafficking. |
| High-throughput screening of modulators of galactosylceramide metabolism. | Identification of potential therapeutic targets. | |
| Proteomics | Identification of galactosylceramide-binding proteins through photo-affinity labeling or proximity ligation assays. | Elucidation of novel protein-lipid interactions and signaling networks. |
| Profiling proteome changes in response to altered galactosylceramide metabolism. | Understanding the downstream effects of glycolipid dysregulation. |
Development of Novel Experimental Models Utilizing this compound
The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complexity of in vivo environments have spurred the development of more physiologically relevant models, such as organoids and three-dimensional (3D) cell cultures. biorxiv.orgyoutube.com The ability to visualize cellular processes in these intricate systems is paramount, and fluorescent probes like this compound are well-suited for this purpose.
Organoid Models: Organoids, which are self-organizing 3D structures derived from stem cells that mimic the architecture and function of native organs, offer a powerful platform for studying development and disease. The use of this compound in organoid models would enable researchers to visualize the distribution and trafficking of galactosylceramides in a more tissue-like context. This could be particularly valuable for studying neurodegenerative diseases where galactosylceramide metabolism is often dysregulated. biomol.com Confocal or multi-photon microscopy of organoids treated with this fluorescent probe could provide unprecedented insights into the subcellular localization of these lipids during organoid development and in disease models. nih.gov
3D Cell Culture Systems: Similar to organoids, other 3D cell culture models, such as spheroids, provide a more accurate representation of the cellular microenvironment compared to 2D cultures. nih.gov this compound can be used to study glycolipid metabolism and transport in these models, providing a more realistic understanding of how these processes occur in tissues. The ability to image fluorescent lipids within these 3D structures can help elucidate the role of cell-cell interactions and the extracellular matrix in regulating lipid metabolism.
Potential for this compound in High-Throughput Screening Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify potential therapeutic agents. The fluorescence of this compound makes it a promising tool for the development of HTS assays targeting enzymes and pathways involved in glycolipid metabolism.
Enzyme Activity Assays: Assays can be designed to measure the activity of enzymes that metabolize galactosylceramide, such as galactosylceramidase. biomol.com In such an assay, this compound would serve as a fluorescent substrate. A decrease or increase in fluorescence, or a shift in the fluorescence signal upon enzymatic cleavage, could be used as a readout to screen for inhibitors or activators of the enzyme. This approach offers a sensitive and direct method for identifying compounds that modulate glycolipid metabolism.
Cell-Based Screening: Cell-based HTS assays can also be developed to screen for compounds that affect the uptake, trafficking, or localization of galactosylceramides. Cells would be treated with a library of compounds and then incubated with this compound. Automated microscopy and image analysis could then be used to quantify changes in the fluorescence intensity or pattern within the cells, identifying compounds that disrupt normal glycolipid transport or storage. This could be particularly relevant for identifying drugs for lysosomal storage diseases associated with glycolipid accumulation. nih.gov
Table 2: Characteristics of this compound for HTS
| Property | Description | Relevance to HTS |
| Fluorescence | Exhibits fluorescence with excitation and emission maxima suitable for standard detection systems. biomol.com | Enables sensitive and quantitative measurements in a high-throughput format. |
| Biological Activity | Mimics the behavior of endogenous galactosylceramide. biomol.com | Allows for the study of relevant biological pathways in a cellular context. |
| Cell Permeability | Can be delivered to and taken up by live cells. | Facilitates the development of cell-based screening assays. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
